Product packaging for Pentachlorothioanisole(Cat. No.:CAS No. 1825-19-0)

Pentachlorothioanisole

Cat. No.: B041897
CAS No.: 1825-19-0
M. Wt: 296.4 g/mol
InChI Key: LGZZJTIUEJNNKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Pentachlorothioanisole (CAS 1825-19-0) is a significant organosulfur compound primarily recognized as a major environmental metabolite of the fungicide pentachloronitrobenzene (PCNB) and related pesticides. Its primary research value lies in environmental chemistry and toxicology, where it serves as a critical biomarker and reference standard for monitoring the environmental fate, biodegradation pathways, and ecological impact of its parent compounds. Analytical researchers utilize high-purity this compound in gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) methods to develop sensitive assays for detecting and quantifying trace levels in soil, water, and biological samples. The compound's mechanism of formation involves the microbial methylation of pentachlorothiophenol, a key step in the anaerobic degradation process in soil. Beyond its role as a metabolite, this compound is also of interest in synthetic chemistry as a versatile building block for synthesizing more complex polyhalogenated thioethers and for studying the reactivity of perhalogenated aromatic systems. Supplied as a high-purity solid, this product is an essential tool for researchers investigating pesticide degradation, environmental persistence, bioaccumulation, and advanced analytical method development.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H3Cl5S B041897 Pentachlorothioanisole CAS No. 1825-19-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,2,3,4,5-pentachloro-6-methylsulfanylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Cl5S/c1-13-7-5(11)3(9)2(8)4(10)6(7)12/h1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGZZJTIUEJNNKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3042263
Record name Pentachlorothioanisole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3042263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

White to pale brown solid; [MSDSonline]
Record name Pentachlorophenyl methyl sulfide
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/6567
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

1825-19-0
Record name Pentachlorothioanisole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1825-19-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pentachlorophenyl methyl sulfide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001825190
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pentachlorothioanisole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3042263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Pentachloro(methylthio)benzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.015.785
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PENTACHLOROTHIOANISOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9FRH35YH8R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name PENTACHLOROPHENYL METHYL SULFIDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4326
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Synthesis and Formation Mechanisms of Pentachlorothioanisole

Chemical Synthetic Routes

Pentachlorothioanisole is a chemical compound used in the synthesis of other chemicals and as an intermediate in various industrial processes. hpc-standards.com

Reaction Pathways for Laboratory Synthesis

In a laboratory setting, this compound can be synthesized through the reaction of pentachlorobenzene (B41901) with methylthiol in the presence of a catalyst. ontosight.ai It is also prepared for use in agrochemicals and fungicides through the synthesis of arenethiols and arenethiolates. lookchem.comchemicalbook.comchemicalbook.com Another likely method of manufacturing is the reaction of the sodium salt of pentachlorothiophenol (B89746) with a methylating agent. nih.gov

By-product Formation in Industrial Processes

This compound is not intentionally produced in most industrial settings but rather forms as a by-product. Significant amounts of hexachlorobenzene (B1673134) (HCB) are generated as a waste product in the manufacturing of chlorinated solvents like carbon tetrachloride, trichloroethylene, and tetrachloroethylene, as well as in the production of chlorinated pesticides. inchem.org this compound is then formed as a metabolite of HCB. nih.govpublications.gc.ca

The industrial synthesis of pentachlorophenol (B1679276), a wood preservative, can also produce microcontaminants, including hexachlorobenzene, which can then metabolize into this compound. psu.edupsu.edu

Biotransformation and Metabolic Pathways in Biological Systems

This compound is a known metabolite of the pesticides pentachloronitrobenzene (B1680406) (PCNB) and hexachlorobenzene (HCB). nih.gov

Metabolic Production from Hexachlorobenzene (HCB)

The metabolism of HCB in mammals follows three main pathways: oxidation, glutathione-conjugation, and reductive dechlorination. The glutathione-conjugation pathway leads to the formation of sulfur-containing metabolites, including pentachlorothiophenol and this compound. inchem.orgpublications.gc.caca.govindustrialmaintenanceproducts.net After HCB administration in rats, pentachlorothiophenol and this compound have been identified in their livers. nih.gov

The biotransformation of HCB to pentachlorophenol (PCP) and subsequently to pentachloroanisole (B52094) (PCA) has been observed in various organisms, including arctic biota and humans. pops.int HCB is metabolized to PCP, which is then converted to PCA. pops.int

Table 1: Metabolic Pathways of Hexachlorobenzene (HCB)

Pathway Resulting Metabolites
Oxidation Pentachlorophenol, tetrachlorohydroquinone, tetrachlorobenzoquinone
Glutathione-conjugation Pentachlorothiophenol, pentachlorothioanisoles, and other sulfur-containing metabolites
Reductive dechlorination Lower chlorinated benzenes

This table summarizes the three primary metabolic pathways of HCB in mammals and the resulting metabolites from each pathway. inchem.orgpublications.gc.caca.govindustrialmaintenanceproducts.net

Sulfuration Pathways

The formation of sulfur-containing metabolites from HCB involves the trans-sulfuration pathway, a biochemical process that connects methionine metabolism to the synthesis of molecules that control cellular redox, such as cysteine and glutathione (B108866). nih.gov In this pathway, HCB reacts with glutathione (GSH) to form conjugates. ekosfop.or.kriarc.fr This process is particularly important in the liver. iarc.fr The resulting glutathione conjugate is then further metabolized. pops.int In rats, this metabolic route has been shown to be more significant in males than in females. iarc.fr

Identification of Sulfur-Containing Conjugates

Following the administration of HCB to rats, various sulfur-containing metabolites have been isolated from their excreta. nih.gov These include not only pentachlorothiophenol and this compound but also tetrachloro- and trichlorobenzenes with sulfur-containing substituents. nih.gov Additionally, compounds where thiol groups are converted to sulfoxide (B87167) and sulphone groups have been identified. nih.gov

In humans exposed to high levels of HCB, a sulfur derivative that yields pentachlorobenzenethiol (PCBT) upon hydrolysis has been identified and quantified in urine. researchgate.net This sulfur derivative appears to be a major metabolite, with its urinary concentrations exceeding those of pentachlorophenol (PCP) in individuals with higher HCB accumulation. researchgate.net The concentration of PCBT in urine shows a strong correlation with the concentration of HCB in serum, suggesting that the formation of the cysteine conjugate is a more significant metabolic pathway in humans than the formation of PCP. researchgate.net

In aquatic environments, blue mussels exposed to HCB have been found to contain metabolites such as this compound (PCTA) and S-(pentachlorophenyl) thioglycolic acid (PCPSA). ekosfop.or.kr

Table 2: Identified Sulfur-Containing Conjugates of HCB

Organism Identified Conjugates/Metabolites
Rats Pentachlorothiophenol, this compound, Tetrachlorobenzenes with sulfur substituents, Trichlorobenzenes with sulfur substituents, Sulfoxides and sulfones of this compound
Humans Pentachlorobenzenethiol (PCBT) yielding sulfur derivative
Blue Mussels This compound (PCTA), S-(pentachlorophenyl) thioglycolic acid (PCPSA)

This table lists the various sulfur-containing conjugates and metabolites of HCB that have been identified in different organisms. nih.govekosfop.or.krresearchgate.net

Degradation from Pentachloronitrobenzene (PCNB)

This compound is a notable degradation product of the widely used fungicide Pentachloronitrobenzene (PCNB). Its formation is a result of several transformation pathways, including reductive mechanisms, anaerobic degradation in soil, and microbial biotransformation.

Reductive Transformation Mechanisms

The primary step in the reductive transformation of PCNB is the reduction of its nitro group, leading to the formation of pentachloroaniline (B41903) (PCA). acs.org This transformation can occur under both abiotic and biotic conditions. acs.org While the abiotic transformation of PCNB to PCA can happen in the presence of reducing agents like sulfides and certain media components such as Fe(II) and vitamin B12, the process is significantly enhanced by biotically generated reductants from microbial cultures. acs.orgacs.org Studies with mixed methanogenic cultures have demonstrated that the transformation of PCNB to PCA is a rapid process, often completing within hours. acs.orgacs.org Following the initial reduction to PCA, further sequential dechlorination can occur, leading to various chloroaniline congeners. acs.orgnih.gov

One of the key metabolic pathways for PCNB involves the formation of sulfur-containing metabolites. ekosfop.or.kr This process is initiated by the reaction of PCNB with glutathione, which is then converted into pentachlorothiophenol (PCTP) and subsequently to this compound (PCTA). ekosfop.or.kr The formation of PCTP occurs through the substitution of the nitro group. ekosfop.or.kr

Anaerobic Degradation Products in Soil

Under anaerobic conditions in soil, PCNB degrades into several products, with pentachloroaniline (PCA) being the principal one. scispace.comiaea.org However, this compound (PCTA) has also been identified as a significant degradation product, particularly in moist anaerobic soil compared to flooded anaerobic soil. scispace.comiaea.org Another metabolite detected under these conditions is pentachlorophenol (PCP). scispace.comiaea.org The half-life of PCNB in anaerobic sandy loam soil has been reported to be as short as 9.0 days, with PCA and PCTA being the identified degradates. epa.gov In some studies, the ratios of PCA and PCTA to PCNB were observed to be higher in autumn than in summer, suggesting seasonal influences on the degradation pathways. nih.gov

The following table summarizes the major anaerobic degradation products of PCNB in soil:

Degradation ProductChemical FormulaConditions Favoring Formation
Pentachloroaniline (PCA)C6Cl5NH2Principal product in anaerobic soil scispace.comiaea.org
This compound (PCTA)C7H3Cl5SMore abundant in moist anaerobic soil scispace.comiaea.org
Pentachlorophenol (PCP)C6HCl5ODetected in anaerobic soil scispace.comiaea.org
Microbial Biotransformation

Microorganisms play a crucial role in the biotransformation of PCNB. Various bacterial and fungal species are capable of degrading PCNB into several metabolites, including PCTA. For instance, the bacterium Pseudomonas putida QTH3 has been shown to degrade PCNB, with PCTA being one of the identified metabolites alongside catechol, tetrachloroaniline (TCA), and pentachloroaniline (PCA). sigmaaldrich.com The transformation of PCNB to PCA is a common first step in microbial degradation pathways. acs.org Mixed methanogenic cultures have been extensively studied for their ability to mediate the reductive transformation of PCNB to PCA, which is then followed by sequential dechlorination. acs.orgnih.gov The protozoan Tetrahymena thermophila can metabolize PCNB, producing PCTA through a pentachlorothiophenol (PCTP) intermediate. ekosfop.or.kr

The formation of PCTA from PCNB can also occur through a glutathione conjugation pathway. An enzyme complex with glutathione S-transferase, peptidase, cysteine C-S lyase, and S-methyl transferase activities has been shown to catalyze the synthesis of PCTA from PCNB, glutathione, and S-adenosylmethionine. acs.orgacs.org

Metabolite Identification in Diverse Organisms

This compound has been identified as a metabolite of PCNB in a variety of organisms, ranging from mammals to aquatic species.

Mammalian Metabolism (e.g., Rats, Dogs, Chickens, Monkeys)

In mammals, PCNB is metabolized through several pathways, leading to the formation of various metabolites, including PCTA. Studies have shown that PCTA is a metabolite in rats, dogs, chickens, and monkeys. who.int In rats, PCTA was identified in the liver following the administration of hexachlorobenzene, a compound structurally related to PCNB. nih.gov Furthermore, when rats were administered the sulfoxide and sulfone of PCTA, the parent compound and its metabolites were detected in their excreta. nih.gov In rhesus monkeys, PCTA was found to be a major metabolite of PCNB. nih.gov Studies on chickens fed with PCNB showed the bioaccumulation of its metabolites, including PCTA (referred to as methyl pentachlorophenyl sulfide), in their tissues, albeit in trace or low concentrations. nih.gov The presence of PCTA and the absence of the parent compound, PCNB, in the tissues of treated animals like rats and dogs suggest rapid metabolism of PCNB. nih.gov

The following table provides an overview of mammalian species in which PCTA has been identified as a metabolite of PCNB:

OrganismMetabolite IdentifiedReference(s)
RatsThis compound who.intnih.gov
DogsThis compound who.intnih.gov
ChickensThis compound (Methyl pentachlorophenyl sulfide) who.intnih.gov
MonkeysThis compound who.intnih.gov
Aquatic Organism Metabolism (e.g., Blue Mussels)

In aquatic environments, PCNB and its metabolites can accumulate in organisms. Research on the metabolism of hexachlorobenzene (HCB), a related compound, in blue mussels (Mytilus edulis) has led to the identification of several metabolic products, including this compound (PCTA). ekosfop.or.kr This indicates that similar metabolic pathways may exist for PCNB in these organisms. The formation of sulfur-containing metabolites, such as PCTA, is a recognized metabolic route for PCNB. ekosfop.or.kr

The following table lists the aquatic organism in which PCTA has been identified as a metabolite:

OrganismMetabolite IdentifiedReference(s)
Blue Mussels (Mytilus edulis)This compound ekosfop.or.kr
Plant Metabolism and Uptake

This compound (PCTA) is recognized not as a primary contaminant but as a metabolite of the fungicide Pentachloronitrobenzene (PCNB) within various plant species. acs.orgnih.gov The uptake and subsequent metabolism of PCNB, leading to the formation of PCTA and other compounds, have been observed in several agricultural and environmental contexts.

The primary pathway for the formation of PCTA in plants involves the metabolism of a glutathione conjugate of PCNB. acs.org An enzyme complex isolated from onion roots, which includes glutathione S-transferase, peptidase, cysteine C-S lyase, and S-methyl transferase activities, has been shown to catalyze the synthesis of PCTA from PCNB in the presence of glutathione and S-adenosylmethionine. acs.org This complex can also produce PCTA from S-(pentachlorophenyl)cysteine or pentachlorothiophenol, which are intermediate metabolites. acs.org

Studies have demonstrated the presence of PCTA and other PCNB metabolites in a variety of plants. In peanuts, PCTA was identified as one of twelve metabolites resulting from the glutathione conjugation of PCNB. acs.org Research on alfalfa (Medicago sativa) has shown that different cultivars have varying abilities to absorb and degrade PCNB from the soil, with degradation rates of 66.26-77.68% observed after 20 days of growth. nih.gov The persistence of PCNB in soil can lead to the uptake of its residues, including PCTA, by rotational crops such as carrots, spinach, and cucumbers for several years after the initial application. epa.gov Residues of PCTA have also been detected in ginseng and rice plants grown in PCNB-treated soil. nih.govresearchgate.net In rice, residue levels of 0.037-0.04 ppm in the soil were found to adversely affect plant growth, particularly the roots. nih.gov

The table below summarizes key findings on the metabolism and uptake of PCNB leading to this compound in various plant species.

Plant SpeciesPrecursor CompoundKey Metabolites IdentifiedResearch Findings
Onion (Allium cepa)Pentachloronitrobenzene (PCNB)This compound (PCTA), S-(pentachlorophenyl)cysteine, PentachlorothiophenolAn enzyme complex capable of synthesizing PCTA from PCNB and its intermediates was isolated. acs.org
Peanut (Arachis hypogaea)Pentachloronitrobenzene (PCNB)This compound (PCTA), N-Malonylcysteine conjugates, S-(pentachlorophenyl)cysteine, PentachlorothiophenolTwelve metabolites from glutathione conjugation were identified. acs.org
Alfalfa (Medicago sativa)Pentachloronitrobenzene (PCNB)Not specifiedDifferent cultivars showed significant variation in their ability to accumulate and degrade PCNB from soil. nih.gov
Various Crops (Soybean, Cotton, Corn, Barley)Pentachloronitrobenzene (PCNB)N-Malonylcysteine conjugatesThese conjugates were identified as common metabolites across several species. acs.org
Rice (Oryza sativa)Pentachloronitrobenzene (PCNB)This compound (PCTA)PCTA was found in both the plants and the treated soil. nih.gov
Spinach (Spinacia oleracea)Pentachloronitrobenzene (PCNB)PentachloronitrosobenzeneMetabolites of PCNB were detected in spinach leaves. nih.gov
Fungal and Bacterial Degradation Processes

The degradation of this compound and its precursor, PCNB, in the environment is significantly influenced by microbial activity. Both fungi and bacteria are capable of transforming these compounds, although the specific pathways and resulting products can differ.

In soil, PCNB is known to degrade into several metabolites, with pentachloroaniline (PCA) and this compound (PCTA) being the principal biodegradation products. wikipedia.orgresearchgate.net The formation of PCTA is more abundant in flooded, anaerobic soil conditions compared to moist soil. asm.org Fungi and bacteria generally metabolize compounds through different biochemical pathways. asm.org For instance, the conversion of pentachlorophenyl methyl sulfide (B99878) (an alternative name for PCTA) into its sulfoxide and sulfone analogs is observed in non-sterilized soil, indicating microbial participation, as this conversion is minimal in autoclaved soil. nih.gov

Fungal Degradation: Fungi, particularly ligninolytic fungi like Phanerochaete chrysosporium and Trametes versicolor, utilize extracellular enzymes such as laccase, lignin (B12514952) peroxidase, and manganese peroxidase to degrade complex aromatic compounds. mdpi.comuobasrah.edu.iq While specific pathways for the direct fungal degradation of PCTA are not extensively detailed, the metabolism of its precursor, PCNB, is known. Some fungi can convert PCNB to pentachloroaniline. asm.org The ultimate sulfur-containing metabolite, PCTA, is formed from pentachlorothiophenol through methylation, a reaction catalyzed by thiol S-methyltransferase. asm.org Pentachlorothiophenol itself is a degradation product of S-(pentachlorophenyl)glutathione. asm.org Studies on tropical basidiomycetes have shown their potential to degrade pentachlorophenol (PCP), another PCNB metabolite, in contaminated soils. researchgate.net

Bacterial Degradation: Several bacterial strains have been identified that can degrade PCNB, often using it as a sole carbon source. The degradation can occur under both aerobic and anaerobic conditions. researchgate.net Labrys portucalensis strain pcnb-21, isolated from polluted soil, can degrade PCNB under both aerobic and anoxic conditions. researchgate.net Another bacterium, Alcaligenes xylosoxidans PCNB-2, has also been shown to utilize PCNB as a sole carbon source. researchgate.net The degradation of PCNB by Pseudomonas putida QTH3 results in metabolites including tetrachloroaniline (TCA), pentachloroaniline (PCA), and this compound (PCTA). researchgate.netresearchgate.net In denitrifying cultures, PCNB is transformed into PCA, but further degradation of PCA under these conditions is limited. nih.gov This suggests that the presence of nitrate (B79036) in anaerobic environments may affect the complete mineralization of these compounds. nih.gov

The following table outlines various microorganisms and their role in the degradation of Pentachloronitrobenzene and the formation of its metabolites.

MicroorganismTypeDegradation ConditionPrecursor CompoundKey Degradation ProductsResearch Findings
Labrys portucalensis pcnb-21BacteriumAerobic and AnoxicPentachloronitrobenzene (PCNB)Not specifiedIsolated from long-term PCNB-polluted soil and capable of efficient degradation. researchgate.net
Alcaligenes xylosoxidans PCNB-2BacteriumAerobicPentachloronitrobenzene (PCNB)Not specifiedAble to use PCNB as a sole carbon source. researchgate.net
Pseudomonas putida QTH3BacteriumNot specifiedPentachloronitrobenzene (PCNB)Catechol, Tetrachloroaniline (TCA), Pentachloroaniline (PCA), this compound (PCTA)Intracellular enzymes were primarily responsible for the degradation. researchgate.netresearchgate.net
Denitrifying Bacterial CulturesBacteriaAnoxic (Nitrate reducing)Pentachloronitrobenzene (PCNB)Pentachloroaniline (PCA), Pentachlorobenzene (PeCB)PCNB was transformed to PCA, but further degradation of PCA was not observed under active nitrate-reducing conditions. nih.gov
Various FungiFungiNot specifiedPentachloronitrobenzene (PCNB)Pentachloroaniline (PCA), PentachlorothiophenolThe formation of PCTA occurs via methylation of pentachlorothiophenol. asm.org

Environmental Occurrence, Fate, and Transport of Pentachlorothioanisole

Environmental Distribution and Persistence

Pentachlorothioanisole is primarily introduced into the environment as a breakdown product of pesticides such as pentachloronitrobenzene (B1680406) (PCNB) and hexachlorobenzene (B1673134) (HCB). Its chemical stability contributes to its persistence, allowing it to be transported over long distances and accumulate in different environmental matrices.

Detection in Aquatic Environments (Water, Sediment, Wastewater, Surface Water)

While comprehensive data on the concentration of this compound in all aquatic compartments is limited, its presence has been confirmed in certain areas. For instance, a related compound, pentachlorothiophenol (B89746) (PCTP), which is a precursor to PCTA, was detected in all 30 water samples from Lake Geneva in a 2011 study, with concentrations ranging from 193.7 to 225.2 ng/L. Although direct measurements of this compound in wastewater and a wide range of surface waters are not extensively documented in readily available literature, its detection in aquatic biota suggests its presence in the surrounding water column and sediment.

Occurrence in Terrestrial Environments (Soil)

This compound has been identified in soil, particularly in areas where PCNB has been applied. Research has shown that in soil treated with pentachloronitrobenzene, residue levels of this compound were found to be between 0.037 and 0.04 parts per million (ppm) researchgate.net. In non-sterilized soil, this compound can be further transformed into its sulfoxide (B87167) and sulfone analogs, indicating microbial involvement in its environmental fate researchgate.net.

Presence in Biological Tissues and Food Matrices

The lipophilic nature of this compound facilitates its accumulation in the fatty tissues of living organisms, a process known as bioaccumulation. This has led to its detection in a variety of biological samples, from aquatic life to human tissues and various plant species.

Studies have confirmed the presence of this compound in aquatic organisms. In a 1976 study of Dutch coastal waters, methylthiopentachlorobenzene, a synonym for this compound, was found in mussels at concentrations ranging from 0.005 to 0.40 mg/kg researchgate.net. This compound has also been identified as a metabolite of PCNB in golden orfe fish and as a metabolite of HCB in other aquatic organisms, indicating its uptake and transformation within aquatic food webs.

Detection of this compound in Aquatic Biota

BiotaLocationConcentration RangeReference
MusselsDutch Coastal Waters0.005 - 0.40 mg/kg researchgate.net
Golden Orfe FishNot SpecifiedIdentified as a metabolite of PCNBGeneral literature

Direct measurement of this compound in human biological samples is not widely reported in scientific literature. However, the detection of its parent compounds, such as HCB, in human urine suggests potential exposure to and metabolism of these chemicals, which could lead to the formation of this compound within the body. Further research is needed to establish the extent of this compound presence in human tissues.

Detection of this compound in Plant Matrices

Plant MatrixFindingReference
RiceFound in plants grown in PCNB-treated soil researchgate.net
GinsengAnalytical method developed for detection (LOD: 0.1 μg/kg) nih.gov

Environmental Degradation Kinetics and Pathways

The environmental persistence of this compound (PCTA) is determined by the rates and pathways of its degradation. These processes are governed by the substance's chemical structure and the prevailing environmental conditions. Transformation of PCTA can occur through various biotic and abiotic mechanisms, with microbial degradation playing a central role.

Aerobic and Anaerobic Degradation in Soil

The degradation of chlorinated aromatic compounds in soil environments occurs under both aerobic (oxygen-present) and anaerobic (oxygen-absent) conditions, though the pathways and efficiencies can differ significantly. While specific studies on this compound are limited, research on structurally similar compounds like pentachlorophenol (B1679276) (PCP) provides valuable insights. When PCP is present in soil, it can be transformed into pentachloroanisole (B52094) (PCA), a closely related compound to PCTA, under both aerobic and anaerobic conditions nih.gov.

Under aerobic conditions, microorganisms utilize oxygen as an electron acceptor to break down organic contaminants. For many chlorinated compounds, this can lead to the cleavage of the aromatic ring and eventual mineralization to carbon dioxide mdpi.com. In contrast, anaerobic degradation often proceeds through reductive dechlorination, where bacteria use the chlorinated compound as an electron acceptor, sequentially removing chlorine atoms mdpi.com. This process can make the resulting molecule less toxic and more susceptible to further degradation. For instance, anaerobic bacteria can convert highly chlorinated PCB congeners into less chlorinated forms, which can then be cleaved by aerobic bacteria mdpi.com. While PCTA can persist and accumulate in anaerobic environments like buried sediments, it is more likely to be removed by degradation processes in aerobic settings canada.ca.

The presence of specific microbial strains is crucial for effective degradation. For example, white rot fungi such as Phanerochaete chrysosporium and P. sordida have demonstrated the ability to degrade PCP in soil, a process that involves the initial conversion to PCA researchgate.net. This suggests that similar fungal pathways could potentially be involved in the transformation of PCTA.

Biodegradation Rates in Different Environmental Compartments (e.g., River Water, Sediment)

The rate of biodegradation for compounds like this compound in aquatic systems is highly variable and depends on the specific compartment. Biodegradation is anticipated to follow first-order kinetics, where the concentration of the chemical decreases exponentially over time diva-portal.org. Sediments often play a critical role in this process.

Studies based on OECD 309 test guidelines, which use a mixture of surface water and sediment, show that the concentration of sediment can significantly influence degradation rates diva-portal.org. An increase in sediment concentration is often correlated with a faster rate of chemical removal diva-portal.org. This is attributed to the fact that bacteria in freshwater ecosystems are more abundant in sediment than in the water column diva-portal.org. Therefore, higher sediment content provides a larger microbial population to facilitate biodegradation.

Biodegradation rates in rivers can exhibit immense seasonal variation, sometimes by up to three orders of magnitude for a single chemical nih.gov. This variability highlights that standardized laboratory tests may not fully capture the range of degradation rates that occur in the natural environment. For many compounds, this seasonal change is not explained solely by temperature variations following a simple Arrhenius relationship, indicating a complex interplay of multiple environmental factors nih.gov. Adaptation of microbial communities is also a key factor; populations previously exposed to a chemical may degrade it much more rapidly upon subsequent exposure nih.gov.

Influence of Environmental Factors on Degradation (e.g., Redox, pH, Temperature, Microbial Activity)

A variety of environmental factors can significantly influence the kinetics of this compound degradation. The interplay of these factors determines the compound's persistence in any given environment.

Redox Conditions : The redox potential, indicating the availability of oxygen, is a primary determinant of degradation pathways. As noted, aerobic conditions generally favor oxidative degradation, while anaerobic conditions promote reductive dechlorination mdpi.com. The transition between these states can be critical for complete breakdown.

pH : The pH of the soil or water can affect both the chemical's bioavailability and the metabolic activity of microorganisms nih.gov. Changes in pH can alter the speciation of a compound, which may influence its availability for microbial uptake, although this is less of a factor for degradation by extracellular enzymes nih.gov.

Temperature : Temperature directly affects microbial metabolic rates and enzyme activity. Generally, an increase in temperature leads to a higher rate of biodegradation, as observed with the herbicide pendimethalin, whose degradation increased with rising soil temperatures ekb.eg. However, the relationship is not always linear, and extreme temperatures can inhibit microbial activity nih.gov.

Table 1: Influence of Key Environmental Factors on Degradation

FactorEffect on Degradation RateDescription
Redox Potential Determines degradation pathwayAerobic conditions favor oxidative degradation, while anaerobic conditions favor reductive processes mdpi.com.
pH Can alter bioavailability and microbial activityThe rate of biodegradation can be affected by pH, which influences both the chemical form and microbial function nih.gov.
Temperature Generally positive correlationIncreased temperature typically accelerates microbial metabolism and enzymatic reactions, enhancing degradation ekb.eg.
Microbial Activity Essential for biodegradationThe presence of adapted microbial populations with the necessary enzymes is crucial for breaking down the compound nih.gov.

Bioaccumulation and Biomagnification Potential

Bioaccumulation refers to the buildup of a chemical in an organism from all sources (water, food, sediment), while biomagnification is the increasing concentration of that chemical in organisms at successively higher levels in a food chain. For persistent and hydrophobic compounds like this compound, these processes are of significant environmental concern.

Assessment of Bioaccumulative Properties in Aquatic Organisms

The bioaccumulation of chemicals in aquatic organisms is a complex process influenced by the properties of the chemical and the biology of the organism nih.gov. Hydrophobic organic chemicals, a class to which PCTA belongs, are of particular concern as they tend to partition from water into the fatty tissues of organisms nih.gov.

The primary routes of uptake for contaminants in fish are through the skin and gills via absorption from the water, or through consumption of contaminated food mdpi.com. The tendency of a substance to accumulate is often quantified using bioaccumulation factors (BAFs), which relate the concentration of the chemical in an organism to its concentration in the surrounding environment (water or sediment) mdpi.com.

Assessing bioaccumulation is challenging because it depends on numerous abiotic factors, such as water pH, and biotic factors like the organism's age, sex, and lipid content nih.gov. Fish with benthic (bottom-dwelling) habits may show higher levels of bioaccumulation for chemicals that adsorb to sediment compared to species with pelagic (open-water) habits mdpi.com. Heavy metals and other persistent pollutants are known to accumulate in various fish organs, including the liver, kidney, and muscle tissue nih.gov. Given its chemical nature, PCTA is expected to exhibit bioaccumulative properties in aquatic life.

Trophic Transfer in Ecosystems

Trophic transfer is the process by which contaminants are passed from one trophic level to the next through consumption. If a chemical is not easily metabolized or excreted, its concentration can increase at each successive level of the food web, a phenomenon known as biomagnification nih.gov.

The potential for a substance to biomagnify can be assessed using the Trophic Magnification Factor (TMF). A TMF value greater than one indicates that the chemical is biomagnifying within the studied food web nih.gov. For example, studies on per- and polyfluoroalkyl substances (PFASs) in an Antarctic ecosystem found that certain compounds, like PFHxS and PFOS, had TMFs of 2.09 and 2.92, respectively, indicating they biomagnified through the food chain nih.gov.

Persistent organic pollutants are known to bioaccumulate and can be transferred through the food chain, posing a risk to higher-level predators, including humans who consume contaminated fish nih.govmdpi.com. As a persistent chlorinated organic compound, this compound has the potential to undergo trophic transfer and biomagnify in aquatic and terrestrial ecosystems.

Toxicological and Ecotoxicological Investigations of Pentachlorothioanisole

Ecotoxicological Impact Assessments

The environmental fate and effects of Pentachlorothioanisole are of particular concern due to its persistence and potential for bioaccumulation. Ecotoxicological studies have begun to shed light on its impact on aquatic ecosystems and non-target species.

Aquatic Toxicity Studies

A notable study on the contamination of Dutch coastal waters identified methylthiopentachlorobenzene, another name for this compound, in mussels. The concentrations found in these organisms ranged from 0.005 to 0.40 mg/kg, indicating that this compound can accumulate in aquatic invertebrates and potentially move up the food chain. nih.gov The parent compound, pentachloronitrobenzene (B1680406) (PCNB), has undergone more extensive aquatic toxicity testing. For instance, the most sensitive estuarine/marine fish acute toxicity value (96-hour LC50) for PCNB has been reported as 1.5 mg ai/L. regulations.gov While this data pertains to the parent compound, it underscores the potential toxicity of its metabolites within aquatic environments.

Table 1: Detection of this compound in Aquatic Biota

Species Location Concentration Range (mg/kg)

Effects on Non-target Organisms

The impact of this compound extends beyond the aquatic environment, with demonstrated effects on terrestrial non-target organisms. Research has shown that PCTA can adversely affect plant life. Specifically, it has been found to negatively impact the growth of rice plants, with the root system being particularly susceptible to its toxic effects. nih.gov

Information regarding the direct effects of this compound on a broader range of non-target organisms, such as terrestrial invertebrates and other plant species, is limited. However, the known effects on rice plants suggest a potential for wider ecological disruption, impacting organisms that rely on these plants for food or habitat.

Mammalian Toxicological Studies

The toxicological profile of this compound in mammals is an area of active investigation, with studies focusing on its comparative toxicity with parent compounds, organ-specific pathologies, and carcinogenic potential.

Comparative Toxicity with Parent Compounds and Related Metabolites

This compound is a significant metabolite of both hexachlorobenzene (B1673134) (HCB) and pentachloronitrobenzene (PCNB). nih.gov Understanding its toxicity in relation to these parent compounds is crucial for a comprehensive risk assessment. While direct comparative lethality studies are scarce, the metabolic transformation of HCB and PCNB to PCTA is a key toxicological pathway. For instance, PCTA has been identified in the liver of rats following the administration of HCB. nih.gov

Studies on the parent compounds provide context for the potential toxicity of PCTA. Hexachlorobenzene is known to be persistent and bioaccumulative, with a range of toxic effects. nih.gov Pentachloronitrobenzene is classified as a Group C - possible human carcinogen, and its subchronic and chronic toxicity studies indicate that the thyroid and liver are primary target organs. epa.gov The toxicity of PCTA is thus intrinsically linked to the toxicokinetics and toxicodynamics of its precursors.

Organ-Specific Responses and Pathologies (e.g., Liver, Kidney, Thyroid)

Evidence from studies on related compounds suggests that the liver, kidney, and thyroid are potential target organs for this compound toxicity. Studies on various chlorinated benzenes have identified the liver, kidneys, and thyroid as being susceptible to their toxic effects. nih.gov

In studies involving the parent compound HCB, administration to female rats resulted in significantly increased incidences of hepatocyte hypertrophy. nih.gov Similarly, research on pentachloroanisole (B52094), a structurally related compound, revealed centrilobular hepatocyte cytomegaly in mice. nih.gov For PCNB, the liver and thyroid have been identified as the main target organs in subchronic and chronic toxicity studies. epa.gov While these findings are not specific to PCTA, they provide a strong indication of the probable organ systems that could be affected by its exposure.

Table 2: Organ-Specific Pathologies Associated with Related Compounds

Compound Species Organ(s) Affected Pathological Findings
Hexachlorobenzene (HCB) Rat Liver Hepatocyte hypertrophy
Pentachloroanisole Mouse Liver Centrilobular hepatocyte cytomegaly
Pentachloronitrobenzene (PCNB) - Liver, Thyroid Target organs in chronic studies

Potential for Carcinogenic Effects

The carcinogenic potential of this compound has not been directly assessed in long-term bioassays. However, data from its parent compounds and structurally similar chemicals raise concerns. The parent compound PCNB is classified by the U.S. Environmental Protection Agency as a Group C agent, indicating it is a possible human carcinogen. epa.gov

Furthermore, studies on pentachloroanisole showed that its administration was associated with a significant increase in the incidences of benign adrenal medulla pheochromocytomas in male rats. nih.gov The International Agency for Research on Cancer (IARC) has classified the related compound pentachlorophenol (B1679276) as "carcinogenic to humans" (Group 1). nih.gov These classifications and findings for closely related chemicals suggest that the carcinogenic potential of this compound warrants further investigation.

Table 3: Carcinogenicity Classifications of Related Compounds

Compound Agency/Organization Classification
Pentachloronitrobenzene (PCNB) U.S. EPA Group C: Possible Human Carcinogen

Cellular and Molecular Mechanisms of Toxicity

This compound (PCTA) is recognized primarily as a significant and persistent metabolite of chlorinated fungicides such as Pentachloronitrobenzene (PCNB) and Hexachlorobenzene (HCB) nih.gov. Its toxicological profile is intrinsically linked to the biotransformation of these parent compounds within various organisms.

The precise toxicodynamic pathways of this compound itself are not extensively detailed in scientific literature. However, insight can be drawn from its precursor, PCNB. The fungicidal mode of action for PCNB involves the competitive inhibition of inositol, which leads to a reduction in the hyphal growth of fungi regulations.gov. While this provides a known mechanism for the parent compound, the specific molecular interactions and downstream effects initiated by the PCTA metabolite remain an area requiring further research. The toxicity of PCTA is often considered as part of the collective risk posed by PCNB and its residues of concern, which are all structurally similar and expected to be persistent regulations.gov.

This compound's primary interaction with biological systems occurs following the metabolic conversion of PCNB and HCB. This biotransformation has been observed across a wide range of species, from microorganisms to mammals nih.govekosfop.or.krnih.gov.

The protozoan Tetrahymena thermophila, for instance, produces PCTA from PCNB by absorbing the intermediate Pentachlorothiophenol (B89746) (PCTP), methylating it, and then excreting the resulting PCTA ekosfop.or.kr. In mammals, including rats, rabbits, mice, dogs, cows, and rhesus monkeys, PCTA has been identified as a major metabolite of PCNB nih.govnih.gov. Following administration of PCNB to rats, PCTA was isolated from excreta capes.gov.brnih.gov. Similarly, PCTA was identified in the liver of rats after the administration of HCB nih.gov. Studies in treated animals have found PCTA in various tissues, and the general absence of the parent PCNB suggests its rapid metabolism nih.gov.

While the compound is metabolized, it also demonstrates the potential for bioaccumulation. Trace or low concentrations of PCTA have been detected in the tissues of animals exposed to PCNB nih.gov. Its presence has also been confirmed in the food chain, with one analysis detecting PCTA at a concentration of 61 ppb in peanut butter samples nih.gov. In the context of phytotoxicity, PCTA has been observed to adversely affect the growth of rice plants, particularly the roots, when present in the soil at levels of 0.037-0.04 ppm nih.gov.

Table 1: Documented Formation of this compound in Biological Systems

Organism/SystemPrecursor Compound(s)FindingSource(s)
RatsPentachloronitrobenzene (PCNB), Hexachlorobenzene (HCB)Identified as a metabolite in excreta and liver tissue. nih.govcapes.gov.brnih.gov nih.govcapes.gov.brnih.gov
Rhesus MonkeysPentachloronitrobenzene (PCNB)Identified as a major metabolite. nih.gov nih.gov
Rabbits, MicePentachloronitrobenzene (PCNB), Hexachlorobenzene (HCB)Biotransformation to PCTA studied. nih.gov nih.gov
Dogs, CowsPentachloronitrobenzene (PCNB)Found in tissues of treated animals. nih.gov nih.gov
Protozoa (T. thermophila)Pentachloronitrobenzene (PCNB)Produced via methylation of a PCTP intermediate. ekosfop.or.kr ekosfop.or.kr
Rice PlantsPentachloronitrobenzene (PCNB)Found in plants grown in treated soil; causes phytotoxicity. nih.gov nih.gov

The metabolic pathway that forms this compound is directly linked to cellular thiol systems. One of the main biotransformation mechanisms for PCNB involves its reaction with the endogenous antioxidant glutathione (B108866) to form Pentachlorothiophenol (PCTP), which is a direct precursor to PCTA ekosfop.or.kr. This initial step, known as glutathione conjugation, is a critical detoxification process that directly consumes cellular glutathione, a primary component of the thiol pool.

While direct studies investigating the broader impact of PCTA on thiol/disulfide homeostasis are limited, the effects of related persistent organic pollutants (POPs) and chlorinated compounds suggest a potential for inducing oxidative stress mdpi.com. For example, the related compound Pentachlorophenol (PCP) has been shown to cause a decrease in glutathione levels in hepatocytes, indicating a disruption of the thiol-disulfide balance and an increase in oxidative stress nih.gov. The formation of PCTA itself relies on the glutathione pathway, implicating this system in its metabolism and suggesting a potential vulnerability to disruption under conditions of high exposure ekosfop.or.kr.

Long-Term Ecological and Health Effects

This compound is considered a persistent, bioaccumulative, and toxic (PBT) substance, a classification for compounds that resist degradation, accumulate in living organisms, and exhibit high toxicity regulations.govwikipedia.org. This persistence and potential for bioaccumulation mean that PCTA can pose a long-term risk to ecosystems regulations.govekosfop.or.kr.

The compound is officially classified under the Globally Harmonized System (GHS) with the hazard statement H413: "May cause long lasting harmful effects to aquatic life" nih.gov. Its environmental fate is characterized by persistence in soil and its uptake by plants, as seen in studies of PCNB-treated rice paddies nih.gov. The environmental properties of PCTA and its parent compounds are consistent with those of chemicals subject to long-range atmospheric transport, which can lead to contamination of remote environments far from original sources regulations.gov.

As a PBT substance, PCTA is a component of the complex mixture of residues that are expected to persist in the environment and accumulate in the tissues of exposed organisms regulations.gov. The long-term presence of such substances in the environment has the potential to damage trophic systems, particularly affecting organisms at higher trophic levels due to biomagnification wikipedia.org.

Table 2: Summary of Ecological and Environmental Findings for this compound

FindingDescriptionSource(s)
Classification Considered a persistent, bioaccumulative, and toxic (PBT) substance. regulations.govwikipedia.org regulations.govwikipedia.org
Aquatic Hazard GHS Hazard Statement H413: May cause long lasting harmful effects to aquatic life. nih.gov nih.gov
Environmental Fate Found as a residue in soil and rice plants following PCNB application. nih.gov nih.gov
Persistence Expected to persist in the environment and bioaccumulate in organism tissues. regulations.gov regulations.gov
Transport Possesses characteristics consistent with chemicals subject to long-range atmospheric transport. regulations.gov regulations.gov

Advanced Analytical Methodologies for Pentachlorothioanisole Detection and Quantification

Sample Preparation and Extraction Techniques

Effective sample preparation is a critical step to isolate Pentachlorothioanisole from the sample matrix, eliminate interferences, and concentrate the analyte to levels suitable for instrumental analysis. Modern extraction techniques offer significant advantages over traditional liquid-liquid extraction, including reduced solvent consumption, higher efficiency, and amenability to automation.

Supercritical Fluid Extraction (SFE)

Supercritical Fluid Extraction (SFE) is a powerful green extraction technique that utilizes a supercritical fluid, most commonly carbon dioxide (CO₂), as the extraction solvent. nih.govresearchgate.net The low viscosity and high diffusivity of supercritical CO₂ allow for efficient penetration into sample matrices, resulting in faster and more efficient extractions compared to traditional methods. jascoinc.com The selectivity of SFE can be finely tuned by modifying parameters such as pressure, temperature, and the addition of co-solvents (modifiers), allowing for targeted extraction of analytes like this compound while leaving unwanted matrix components behind. jascoinc.comnih.gov

An analytical method using SFE followed by Gas Chromatography/Ion Trap Mass Spectrometry (GC/ITMS) has been developed for the analysis of this compound and related pentachloronitrobenzene (B1680406) pesticides in vegetables. researchgate.net This method demonstrates the efficacy of SFE for complex food matrices. The extract is collected on an alumina (B75360) trap, which effectively removes chlorophyll (B73375) and other interferences. researchgate.net

Table 1: Supercritical Fluid Extraction (SFE) Parameters for this compound from Vegetable Matrices researchgate.net

ParameterValue
Supercritical FluidCarbon Dioxide (CO₂)
Pressure200 atm
Temperature40°C
CO₂ Volume40 mL
Flow Rate3 mL/min
Collection Trap1 g Alumina (basic)
Trap Temperature25°C
Elution Solvent8 mL Isooctane

Solid-Phase Extraction (SPE) and Cleanup Strategies

Solid-Phase Extraction (SPE) is a widely used sample preparation technique that separates components of a mixture based on their physical and chemical properties. researchgate.net It has largely replaced liquid-liquid extraction due to its efficiency, reduced solvent use, and versatility. researchgate.net The process involves passing a sample through a cartridge containing a solid adsorbent (sorbent). The analyte of interest can either be retained on the sorbent while interferences pass through (bind-elute strategy) or the interferences can be retained while the analyte passes through (interference removal strategy). sigmaaldrich.com

For a non-polar compound like this compound, a common SPE approach involves using a non-polar sorbent such as C18-bonded silica (B1680970). researchgate.netyoutube.com The general steps for a bind-elute SPE method are:

Conditioning: The sorbent is wetted with a solvent like methanol (B129727) to activate the functional groups. sigmaaldrich.com

Equilibration: The sorbent is treated with a solution similar to the sample matrix to maximize analyte retention. sigmaaldrich.com

Sample Loading: The sample is passed through the cartridge, and this compound binds to the sorbent. sigmaaldrich.com

Washing: A specific solvent is used to wash away weakly bound interferences without eluting the analyte. sigmaaldrich.com

Elution: A strong solvent is used to disrupt the analyte-sorbent interaction and elute the purified this compound. sigmaaldrich.com

Cleanup strategies are crucial, especially after initial extraction, to remove co-extracted matrix components that could interfere with chromatographic analysis. SPE is an effective cleanup tool. For instance, polar stationary phases like Florisil® (magnesium metasilicate) can be used to retain polar interferences from an organic extract, allowing the non-polar this compound to be collected in the eluate. diva-portal.org

Matrix Solid-Phase Dispersion (MSPD)

Matrix Solid-Phase Dispersion (MSPD) is a streamlined sample preparation process that integrates sample homogenization, extraction, and cleanup into a single step. nih.govmdpi.com The technique involves blending a solid or semi-solid sample directly with a solid-phase sorbent (dispersant), typically C18-bonded silica. This mechanical blending disrupts the sample architecture and disperses it over the surface of the sorbent. nih.govmdpi.com The resulting mixture is then packed into a column.

By washing the column with a series of solvents of varying polarity, a selective elution of the target analytes can be achieved. researchgate.net MSPD is particularly advantageous for complex biological and food matrices as it is simple, rapid, and requires smaller volumes of organic solvents compared to classical methods. mdpi.comnih.gov The method has been successfully optimized for the multiresidue extraction of various pesticides from matrices like fruits, vegetables, and rice. researchgate.netnih.govresearchgate.net Given its effectiveness for a wide range of pesticides, MSPD represents a highly viable technique for the extraction of this compound from challenging samples.

Liquid-Phase Microextraction Innovations

Liquid-Phase Microextraction (LPME) techniques have emerged as miniaturized, environmentally friendly alternatives to conventional extraction methods. mdpi.commdpi.com These methods use minimal amounts (microliter volumes) of extraction solvents, reducing waste and cost.

One prominent innovation is Dispersive Liquid-Liquid Microextraction (DLLME) . In DLLME, a mixture of an extraction solvent (a few microliters of a high-density, water-immiscible organic solvent) and a disperser solvent (a water-miscible solvent like acetone (B3395972) or acetonitrile) is rapidly injected into the aqueous sample. mdpi.com This creates a cloudy solution of fine microdroplets, maximizing the surface area for rapid extraction of the analyte from the aqueous phase into the organic solvent. The mixture is then centrifuged, and the sedimented organic phase is collected for analysis. mdpi.com A DLLME method has been successfully developed for the related compound pentachlorophenol (B1679276) in water samples, demonstrating high preconcentration factors and low detection limits. researchgate.net

Another approach is Single-Drop Microextraction (SDME) , where a single microdrop of an organic solvent is suspended at the tip of a microsyringe needle and exposed to the sample (either by direct immersion or in the headspace). mdpi.com After a set extraction time, the drop is retracted and injected for analysis. These innovative microextraction techniques offer high enrichment factors and are well-suited for trace analysis of compounds like this compound in aqueous samples.

Chromatographic Separation Techniques

Following sample preparation, chromatographic techniques are employed to separate this compound from any remaining co-extracted compounds before its detection and quantification.

Gas Chromatography (GC)

Gas Chromatography (GC) is the premier technique for the analysis of volatile and semi-volatile compounds like this compound. sigmaaldrich.com The separation is achieved based on the partitioning of the analyte between a gaseous mobile phase and a stationary phase coated on the inside of a capillary column.

For the analysis of this compound and related organochlorine compounds, a non-polar or semi-polar capillary column, such as one with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase (e.g., Rxi-5ms), is commonly used. restek.com Detection is typically performed using highly sensitive and selective detectors. An Electron Capture Detector (ECD) is particularly sensitive to halogenated compounds, making it suitable for trace analysis of this compound. epa.gov

However, for greater confirmation and structural information, Mass Spectrometry (MS) is the preferred detector. tezu.ernet.in Gas Chromatography-Mass Spectrometry (GC-MS) provides high selectivity by monitoring specific ions characteristic of the analyte. researchgate.net For even higher sensitivity and specificity, particularly in complex matrices, Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) is employed. nih.gov This technique can significantly reduce matrix interference and achieve very low limits of detection. nih.gov For instance, a method for the related compound pentachlorothiophenol (B89746) utilized GC-MS/MS after a methylation derivatization step to enhance analytical sensitivity. nih.gov

Table 2: Example Gas Chromatography (GC) System Configuration for this compound Analysis

ComponentSpecification
Technique Gas Chromatography-Mass Spectrometry (GC-MS)
Column Fused silica capillary column (e.g., Rxi-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness
Injection Splitless injection
Carrier Gas Helium
Oven Program Temperature programmed ramp (e.g., 70°C hold for 2 min, ramp to 280°C at 10°C/min)
Detector Mass Spectrometer (MS) or Tandem Mass Spectrometer (MS/MS)
Ionization Mode Electron Impact (EI)
Acquisition Mode Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM)

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) serves as a viable technique for the analysis of this compound. Specifically, reverse-phase (RP) HPLC methods have been developed for its separation. sielc.com A notable application involves the use of a Newcrom R1 column, which is a reverse-phase column characterized by low silanol (B1196071) activity. sielc.com

The separation is typically achieved using a mobile phase consisting of acetonitrile, water, and an acid modifier like phosphoric acid. sielc.com For applications requiring mass spectrometric detection, a volatile acid such as formic acid is substituted for phosphoric acid to ensure compatibility. sielc.com This method is scalable and can be adapted for preparative separation to isolate impurities. sielc.com

While this compound analysis by HPLC is less common than by Gas Chromatography (GC), methods developed for other organochlorine pesticides (OCPs) and related compounds offer insights into potential analytical conditions. oup.comomicsonline.orgmdpi.com These methods often employ C18 stationary phases and ultraviolet (UV) or Photodiode Array (PDA) detectors. oup.comcipac.org For instance, in the analysis of other OCPs, monitoring wavelengths are often set around 210 nm. oup.com The development of HPLC methods for compounds like Pentachlorophenol (PCP) has demonstrated the utility of ion suppression and gradient elution on reverse-phase columns to achieve sensitive detection, with limits reaching as low as 0.2 µg/L in water samples. usgs.gov

ParameterDescriptionReference
Column Newcrom R1 (Reverse-Phase) sielc.com
Mobile Phase Acetonitrile (MeCN), Water, and Phosphoric Acid sielc.com
Detector Compatibility UV/PDA. For Mass Spectrometry, phosphoric acid is replaced with formic acid. sielc.com
Application Analytical quantification, preparative separation for impurity isolation, and pharmacokinetics. sielc.com
Table 1. Summary of HPLC Conditions for this compound Analysis.

Mass Spectrometric Detection and Quantification

Mass spectrometry (MS), particularly when coupled with gas chromatography, is the cornerstone for the trace-level detection and quantification of this compound. Its high sensitivity and selectivity make it ideal for analyzing complex samples.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust and widely used technique for the analysis of semi-volatile compounds like this compound. The method combines the superior separation capabilities of gas chromatography with the definitive identification power of mass spectrometry. Following chromatographic separation on a capillary column (e.g., DB-5MS), the analyte is introduced into the mass spectrometer, which is typically operated in electron ionization (EI) mode. nih.gov The resulting mass spectrum, characterized by a specific pattern of molecular and fragment ions, serves as a chemical fingerprint for identification. The NIST mass spectrum for this compound shows a characteristic molecular ion peak and isotopic pattern due to the five chlorine atoms, which aids in its unambiguous identification. nist.gov

Gas Chromatography-Ion Trap Mass Spectrometry (GC-ITMS)

Gas Chromatography-Ion Trap Mass Spectrometry (GC-ITMS) is an effective analytical approach for determining this compound in challenging matrices, such as vegetables. This technique has been successfully applied following supercritical fluid extraction (SFE) to minimize matrix interferences. GC-ITMS operating in the electron-impact mode can confirm and quantify analytes like this compound at concentrations as low as 1 ng/g. The ion trap's ability to perform MS/MS experiments can further enhance selectivity by isolating a precursor ion and fragmenting it to produce specific product ions, thereby reducing background noise and improving detection limits.

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS)

For ultra-trace analysis in highly complex matrices, Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) is the method of choice. mdpi.comthermofisher.com This technique offers exceptional selectivity and sensitivity by using two stages of mass analysis. lcms.cz An analytical method developed for the related compound pentachlorothiophenol (PCTP) in food highlights the power of this approach. nih.gov In that study, a derivatization step (methylation) was employed to improve the chromatographic behavior of PCTP before analysis on a GC system coupled to a triple quadrupole (TSQ) mass spectrometer. nih.gov Separation was performed on a DB-5MS column. nih.gov This approach underscores the potential for derivatization to enhance the analysis of thiol-containing compounds by GC-MS/MS.

Multiple Reaction Monitoring (MRM) Approaches

Multiple Reaction Monitoring (MRM) is a highly specific and sensitive acquisition mode used in tandem mass spectrometry (GC-MS/MS and LC-MS/MS) for quantitative analysis. thermofisher.comnih.gov It involves monitoring specific precursor-to-product ion transitions for a target analyte. nih.gov The first mass analyzer (Q1) is set to isolate the precursor ion (e.g., the molecular ion of this compound), which is then fragmented in a collision cell (q2). The second mass analyzer (Q3) is set to monitor only a specific, characteristic fragment ion (product ion). gcms.cz

This process dramatically reduces chemical noise from the sample matrix, resulting in a significantly improved signal-to-noise ratio and lower limits of quantification. thermofisher.com For robust analysis, typically two or more MRM transitions are monitored for each compound; one is used for quantification (quantifier) and the others for confirmation (qualifiers). thermofisher.comgcms.cz While specific MRM transitions for this compound are established during method development, the principles are demonstrated in multi-residue pesticide analyses where hundreds of compounds are quantified in a single run. thermofisher.comnih.gov

TechniqueKey Features & FindingsReference
GC-MS Provides definitive identification through characteristic mass spectra and isotopic patterns. nist.gov
GC-ITMS Quantified this compound in vegetables down to 1 ng/g.
GC-MS/MS Offers superior selectivity and sensitivity for ultra-trace analysis in complex food and environmental matrices. nih.govthermofisher.com
MRM The primary quantitative mode in GC-MS/MS, providing high specificity by monitoring unique precursor-product ion transitions. nih.govgcms.cz
Table 2. Overview of Mass Spectrometric Techniques for this compound Analysis.

Method Validation and Performance Characteristics

The validation of any analytical method is crucial to ensure the reliability and accuracy of the results. nih.gov For this compound, validation would be performed according to internationally recognized guidelines (e.g., SANTE, AOAC) and would assess several key performance characteristics. nih.govmdpi.comshimadzu.com

Specificity/Selectivity : This ensures that the analytical signal is unambiguously from this compound, without interference from matrix components. In GC-MS/MS, the use of highly selective MRM transitions provides excellent specificity. mdpi.com

Linearity : Calibration curves are generated using matrix-matched standards to demonstrate a linear relationship between the instrument response and the analyte concentration over a defined range. Correlation coefficients (R²) greater than 0.99 are typically required. mdpi.comresearchgate.net

Accuracy (Recovery) : Accuracy is assessed through recovery studies, where samples are spiked with known concentrations of this compound and analyzed. Mean recovery values are generally expected to be within the 70-120% range. shimadzu.com

Precision (Repeatability and Reproducibility) : Precision is expressed as the relative standard deviation (RSD) of replicate measurements. Repeatability (intra-day precision) and reproducibility (inter-day precision) are evaluated. An RSD of ≤20% is a common acceptance criterion. mdpi.comshimadzu.com

Limit of Detection (LOD) and Limit of Quantification (LOQ) : The LOD is the lowest concentration of analyte that can be reliably detected, often defined at a signal-to-noise ratio of 3. researchgate.net The LOQ is the lowest concentration that can be quantitatively determined with acceptable accuracy and precision, typically the lowest point on the calibration curve. nih.gov

Validation ParameterTypical Acceptance CriteriaReference
Linearity (R²) ≥ 0.99 mdpi.comresearchgate.net
Accuracy (Mean Recovery) 70 - 120% shimadzu.com
Precision (RSD) ≤ 20% shimadzu.com
LOD (Signal-to-Noise) ~3:1 researchgate.net
LOQ Lowest validated spike level with acceptable accuracy and precision. nih.gov
Table 3. Common Method Validation Performance Characteristics for Pesticide Residue Analysis.

Accuracy, Precision, and Recovery Assessments

The performance of analytical methods for PCTA is evaluated through rigorous validation parameters, including accuracy, precision, and recovery. These parameters ensure that the method can reliably measure the concentration of PCTA in a given sample.

Accuracy refers to the closeness of a measured value to the true value. It is often assessed through recovery studies, where a known amount of PCTA is added to a sample matrix (spiking) and the percentage of the added amount that is measured by the analytical method is calculated. For multi-residue methods that include PCTA, the goal is to achieve mean recoveries within the generally accepted range of 70-120% shimadzu.nl.

Precision is the degree to which repeated measurements under unchanged conditions show the same results. It is typically expressed as the relative standard deviation (RSD). For pesticide residue analysis, a reproducibility of less than 20% RSD at the limit of quantification (LOQ) is considered acceptable, confirming the method's precision shimadzu.nl.

Recovery is a measure of the efficiency of the entire analytical procedure, from extraction to detection. For PCTA, which is a planar compound, challenges in recovery can arise, particularly during sample cleanup steps. The use of materials like graphitized carbon black in solid-phase extraction (SPE) cartridges, while effective for removing interfering substances, can lead to reduced recovery of planar compounds such as PCTA fda.gov. In a study analyzing 304 pesticides in grasshoppers, the average recovery for all analytes on the GC-MS/MS was 89%, with RSDs ranging from 3-29% fda.gov. However, it was noted that planar compounds like PCTA have historically shown lower recoveries fda.gov.

Below is a table summarizing typical validation data for a multi-residue method inclusive of this compound.

Validation ParameterAcceptance CriteriaTypical Performance (Multi-Residue Method)
Accuracy (Recovery) 70-120%89% average recovery for GC-MS/MS analysis fda.gov
Precision (RSD) < 20%3-29% RSD range fda.gov

Limit of Detection (LOD) and Limit of Quantification (LOQ) Determinations

The limit of detection (LOD) and limit of quantification (LOQ) are critical performance characteristics of an analytical method, defining the lowest concentration of an analyte that can be reliably detected and quantified, respectively.

The LOD is the lowest concentration of an analyte in a sample that can be detected but not necessarily quantified with an acceptable level of precision and accuracy. It is often determined as the concentration that produces a signal-to-noise ratio of 3:1 omicsonline.org.

The LOQ is the lowest concentration of an analyte in a sample that can be determined with acceptable precision and accuracy under the stated experimental conditions. A common approach to establish the LOQ is to set it at a signal-to-noise ratio of 10:1 omicsonline.org. For many pesticide residue analyses, the maximum residue limit (MRL) set by regulatory bodies is often at a low µg/kg level, necessitating highly sensitive methods with low LOQs shimadzu.nl. For instance, in the European Union, the MRL for many pesticides is set at 10 µg/kg shimadzu.nl.

The determination of LOD and LOQ is matrix-dependent, meaning that the values can vary depending on the complexity of the sample being analyzed (e.g., soil, water, biological tissue).

The following table illustrates the typical LOD and LOQ values for pesticide residue analysis in different matrices.

MatrixLimit of Detection (LOD)Limit of Quantification (LOQ)
Soil0.330 - 25.7 ng/mg omicsonline.org-
Water0.680 - 23.7 ng/mL omicsonline.org-
Tomato0.840 - 43.1 ng/mg omicsonline.org-

Matrix Effects and Compensation Strategies

Complex sample matrices, such as those encountered in environmental and biological monitoring, can significantly impact the accuracy and precision of analytical methods for PCTA, a phenomenon known as the matrix effect . This effect can either suppress or enhance the analytical signal, leading to underestimation or overestimation of the analyte's concentration chromatographyonline.com.

In gas chromatography (GC), matrix effects are often observed as a signal enhancement. This occurs when non-volatile components of the sample matrix accumulate in the GC inlet, masking active sites where thermally labile or polar analytes like some pesticides might otherwise degrade or be adsorbed. This protective effect results in a greater amount of the analyte reaching the detector, leading to an enhanced signal chromatographyonline.comscispace.com.

Several strategies are employed to compensate for matrix effects:

Matrix-Matched Calibration: This is a widely used approach where calibration standards are prepared in a blank matrix extract that is free of the analyte of interest. This helps to mimic the matrix effects of the actual samples, thereby improving the accuracy of quantification vscht.cz.

Isotope Dilution: This involves the use of a stable isotope-labeled internal standard that behaves chemically and physically similarly to the analyte. The ratio of the analyte to the internal standard is measured, which can effectively compensate for matrix effects.

Sample Dilution: Diluting the sample extract can reduce the concentration of interfering matrix components, thereby minimizing their impact on the analytical signal.

Advanced Sample Cleanup: Employing more rigorous cleanup techniques to remove matrix components can also mitigate matrix effects. However, as previously mentioned, care must be taken to avoid the loss of the target analyte, especially for planar compounds like PCTA fda.gov.

Application of Analytical Methods in Environmental and Biological Monitoring

Validated analytical methods are essential for the monitoring of this compound in various environmental compartments and biological systems. As a metabolite of the fungicide pentachloronitrobenzene (PCNB) and the industrial chemical hexachlorobenzene (B1673134) (HCB), PCTA's presence can indicate the environmental transformation of these parent compounds ekosfop.or.kr.

Environmental Monitoring: Analytical methods are applied to detect and quantify PCTA in soil and water samples to assess the extent of contamination and understand its environmental fate. The monitoring of PCTA is important as it is a persistent organic pollutant. Studies have detected PCTA in soil and plant roots treated with PCNB ekosfop.or.kr.

Biological Monitoring: The analysis of biological samples, or biomonitoring, provides a measure of the internal exposure of organisms to chemicals. PCTA has been identified in various biological matrices:

Aquatic Organisms: PCTA has been identified as a metabolite of PCNB in fish ekosfop.or.kr.

Microorganisms: The protozoan Tetrahymena thermophila has been shown to produce PCTA from PCNB ekosfop.or.kr.

Humans: PCTA has been detected in human biological samples, indicating exposure to its parent compounds ekosfop.or.kr. For instance, it has been identified in the livers of animals treated with hexachlorobenzene and in the urine of rats administered HCB ekosfop.or.kr.

The application of these advanced analytical methodologies allows for the sensitive and specific measurement of this compound, providing valuable data for risk assessment and regulatory purposes.

Computational Chemistry and Modeling Approaches for Pentachlorothioanisole

Molecular Modeling and Simulation Studies

Molecular modeling and simulation studies focus on the three-dimensional structure and dynamic behavior of molecules. For Pentachlorothioanisole, these techniques can elucidate its conformational preferences, flexibility, and interactions with other molecules, which are fundamental to understanding its environmental fate and biological activity.

Using molecular mechanics, the geometry of the PCTA molecule can be optimized to find its most stable conformation. This involves calculating the potential energy of the molecule as a function of its atomic coordinates. The structure consists of a pentachlorinated benzene ring bonded to a methylthio group (-SCH3). Modeling can reveal the rotational barrier of the methyl group and the orientation of the thioether linkage relative to the aromatic ring.

Molecular dynamics (MD) simulations can further model the behavior of PCTA over time, simulating its movement and interactions within a defined environment, such as in water or associated with organic matter in soil. These simulations provide insights into how PCTA might bind to soil particles or interact with biological macromolecules, such as enzymes, which could be a key step in its metabolic degradation.

Table 1: Selected Physicochemical and Structural Properties of this compound

PropertyValueSource
Molecular FormulaC7H3Cl5S nist.gov
Molecular Weight296.43 g/mol nist.gov
IUPAC Name1,2,3,4,5-pentachloro-6-(methylthio)benzene nih.gov
CAS Number1825-19-0 nist.gov
Melting Point95-96 °C echemi.com
Boiling Point (Predicted)318.5 ± 42.0 °C echemi.com
XLogP3-AA (Octanol-Water Partition Coefficient)5.6 - 5.81 echemi.com

Quantum Chemistry Applications

Quantum chemistry provides a deeper understanding of the electronic structure of molecules, which governs their reactivity and spectroscopic properties. nih.gov Methods like Density Functional Theory (DFT) can be applied to this compound to calculate a variety of molecular properties that are critical for predicting its chemical behavior.

Key applications for PCTA include:

Calculation of Electronic Properties: Determining the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) helps to predict the molecule's susceptibility to oxidation and reduction. The HOMO-LUMO gap is an indicator of chemical reactivity and stability.

Electrostatic Potential Mapping: This visualizes the charge distribution on the molecular surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For PCTA, this can indicate sites prone to metabolic attack, such as oxidation of the sulfur atom.

Dipole Moment Calculation: The dipole moment influences the molecule's polarity and its interactions with polar solvents like water, affecting its solubility and transport in the environment. nih.gov

Bond Dissociation Energies: Calculating the energy required to break specific bonds, such as the C-S or C-Cl bonds, can help predict potential degradation pathways under various environmental conditions (e.g., photolysis).

While specific quantum chemical studies on PCTA are not widely available, research on other chlorinated aromatic hydrocarbons demonstrates the utility of these methods for understanding their formation, reactivity, and properties. nih.gov

Table 2: Example Quantum Chemical Descriptors for Computational Analysis

DescriptorPotential Application for this compound
HOMO EnergyPredicts susceptibility to electrophilic attack and oxidation.
LUMO EnergyPredicts susceptibility to nucleophilic attack and reduction.
HOMO-LUMO GapIndicates chemical stability and reactivity.
Molecular Electrostatic PotentialIdentifies reactive sites for metabolic transformation (e.g., at the sulfur atom).
Net Atomic ChargesQuantifies the electron distribution across the molecule.

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Analyses

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) models are mathematical approaches used to predict the physicochemical, biological, and environmental fate properties of chemicals based on their molecular structure. europa.eu These models are essential tools in toxicology and environmental science for prioritizing chemicals for further testing and for risk assessment when experimental data is lacking. europa.euut.ee

For this compound, QSAR models can be developed or applied to predict a range of endpoints. This involves using molecular descriptors—numerical values that encode different aspects of the chemical structure. Relevant descriptors for a persistent organic pollutant (POP) like PCTA would include:

Physicochemical Descriptors: LogP (lipophilicity), molecular weight, water solubility, and vapor pressure. The high LogP value of PCTA, for instance, suggests a high potential for bioaccumulation.

Topological Descriptors: Indices that describe the size, shape, and branching of the molecule.

Electronic Descriptors: Parameters derived from quantum chemistry calculations, such as HOMO/LUMO energies and dipole moment, which relate to the molecule's reactivity. nih.gov

QSAR models have been successfully developed for various classes of POPs, including other organochlorine compounds, to predict properties like soil sorption, bioconcentration factors, and toxicity. nih.gov PCTA could be assessed using existing models if it falls within their applicability domain, or it could be included in the training set for developing new, more robust models for chlorinated thioethers. ut.ee

Table 3: Relevant Molecular Descriptors for QSAR Modeling of this compound

Descriptor ClassSpecific Descriptor ExampleRelevance to PCTA
PhysicochemicalLogP (Octanol-Water Partition Coefficient)Predicts bioaccumulation potential and sorption to organic matter.
ConstitutionalMolecular WeightRelates to the overall size of the molecule.
TopologicalMolecular Connectivity IndicesEncodes information about molecular branching and shape.
Quantum-ChemicalEnergy of the Highest Occupied Molecular Orbital (HOMO)Correlates with the potential for oxidative degradation. nih.gov

Predictive Modeling for Environmental Fate and Toxicological Outcomes

Predictive modeling integrates information on a chemical's physical properties, structure, and known metabolic pathways to forecast its behavior in the environment and its potential for causing harm.

Environmental Fate: this compound is a known metabolite of the pesticides pentachloronitrobenzene (B1680406) (PCNB) and hexachlorobenzene (B1673134), and a degradation product of pentachlorothiophenol (B89746). nih.govnih.gov Its environmental presence and fate are therefore linked to the use and degradation of these parent compounds. sci-hub.se

Predictive models can estimate key environmental processes for PCTA:

Persistence: Based on its highly chlorinated aromatic structure, models would predict PCTA to be resistant to degradation. Experimental data confirms that in soil, PCTA is microbially converted into its sulfoxide (B87167) and sulfone analogs, indicating a slow transformation rather than complete mineralization. nih.gov

Bioaccumulation: With a high octanol-water partition coefficient (LogP > 5), PCTA is expected to be lipophilic and bioaccumulate in the fatty tissues of organisms. echemi.com It has been detected in various organisms, including mussels and rats. nih.gov

Transport: Models can predict its partitioning between air, water, soil, and sediment. Given its structure, it is expected to adsorb strongly to soil and sediment. The parent compound, PCNB, is also known to be subject to long-range atmospheric transport. regulations.gov

Toxicological Outcomes: Predictive toxicology aims to forecast the potential adverse effects of chemicals on humans and ecosystems. whiterose.ac.uk For PCTA, this can be approached through:

(Q)SAR Models: As described previously, QSARs can predict specific toxicological endpoints, such as aquatic toxicity or receptor binding, based on structural features. The GHS classification of PCTA as hazardous to the aquatic environment with long-lasting effects is consistent with predictions for persistent, lipophilic compounds. nih.gov

Read-Across: The toxicity of PCTA can be inferred by comparing it to structurally similar chemicals with known toxicological profiles, such as pentachlorobenzene (B41901) or other chlorinated aromatics.

Metabolic Pathway Prediction: Computational tools can predict likely metabolites of PCTA. Its known transformation to sulfoxide and sulfone derivatives is a key consideration, as these metabolites may have different toxicological profiles than the parent compound. nih.gov

Table 4: Summary of Predicted Environmental Fate and Toxicological Concerns for this compound

ParameterPredicted OutcomeRationale / Evidence
Environmental Fate
PersistenceHighHighly chlorinated aromatic structure; slow microbial transformation to sulfoxide/sulfone. nih.gov
BioaccumulationHighHigh LogP value (>5); detected in aquatic fauna and mammals. nih.govechemi.com
Soil SorptionHighLow water solubility and high lipophilicity.
Toxicological Concern
Aquatic ToxicityHigh (Chronic)Classified as H413: May cause long lasting harmful effects to aquatic life. nih.gov
Mammalian ToxicityData is limited, but phytotoxicity in rice plants has been observed. nih.govMetabolite of known toxic pesticides (PCNB, HCB).

Emerging Research Areas and Future Perspectives on Pentachlorothioanisole

Interdisciplinary Research Needs

Addressing the complex challenges posed by Pentachlorothioanisole requires a collaborative, interdisciplinary approach. The environmental fate and toxicological profile of PCTA are multifaceted, demanding expertise from various scientific fields. Future research should integrate knowledge from chemistry, toxicology, environmental science, and computational modeling to build a holistic understanding of the compound's behavior and impacts.

Key interdisciplinary research areas include:

Source Tracking and Environmental Fate Modeling: Combining advanced analytical chemistry techniques with environmental modeling is essential to identify the primary sources of PCTA, trace its movement through different environmental compartments (soil, water, air), and predict its long-term fate.

Toxicogenomics and Systems Biology: Integrating 'omics' technologies, such as genomics, proteomics, and metabolomics, can elucidate the molecular mechanisms of PCTA toxicity. gau.ac.irresearchgate.net This approach can help identify biomarkers of exposure and effect, providing early warning signals of adverse health outcomes in both humans and wildlife.

Development of Advanced Risk Assessment Frameworks

Current risk assessment frameworks may not fully capture the potential hazards of persistent and bioaccumulative substances like this compound. There is a need to develop more advanced and comprehensive frameworks that incorporate a wider range of data and modeling approaches.

Future developments in risk assessment should focus on:

Cumulative Risk Assessment: Moving beyond single-chemical assessments to evaluate the combined risks of exposure to multiple environmental stressors, including PCTA and its parent compounds (HCB and PCNB).

Life Cycle Assessment: Conducting a comprehensive life cycle assessment of PCTA, from its formation as a metabolite of pesticides to its ultimate environmental fate and toxicological impacts.

Integration of New Approach Methodologies (NAMs): Utilizing in vitro assays, high-throughput screening, and computational toxicology models to better predict the potential toxicity of PCTA and reduce reliance on traditional animal testing.

A comparative overview of traditional and advanced risk assessment components is presented below.

Component Traditional Approach Advanced Framework
Exposure Assessment Focus on single routes and sources.Integration of multiple exposure pathways (e.g., diet, inhalation, dermal) and consideration of aggregate and cumulative exposures.
Hazard Identification Primarily reliant on in vivo animal studies.Incorporation of in vitro, in silico, and 'omics' data to identify potential hazards and mechanisms of toxicity.
Dose-Response Use of linear or threshold models based on limited data points.Development of more sophisticated dose-response models that account for non-linear relationships and population variability.
Risk Characterization Often results in a single point estimate of risk (e.g., a risk quotient).Probabilistic risk assessment that provides a range of potential risks and quantifies uncertainty.

Research into Long-Term Environmental and Health Consequences

The long-term environmental and health consequences of exposure to this compound are not yet fully understood. Given its persistence, there is a critical need for long-term monitoring and research to evaluate its chronic effects.

Key research priorities include:

Chronic Toxicity Studies: Conducting long-term studies on various organisms to assess the chronic toxicity of PCTA, including its potential to cause carcinogenic, reproductive, and developmental effects.

Endocrine Disruption Potential: Investigating the potential for PCTA to act as an endocrine-disrupting chemical, which could have significant implications for wildlife and human health.

Environmental Monitoring: Establishing long-term environmental monitoring programs to track the levels of PCTA in different environmental media and biota over time. This will help to identify trends, assess the effectiveness of any mitigation measures, and protect public health. ekosfop.or.kr

Elucidation of Novel Bioremediation Strategies

Bioremediation offers a promising and sustainable approach for the cleanup of environments contaminated with persistent organic pollutants like this compound. gau.ac.irresearchgate.net Research in this area should focus on identifying and optimizing biological systems capable of degrading or detoxifying PCTA.

Emerging bioremediation strategies that warrant further investigation for PCTA include:

Microbial Degradation: Studies have suggested microbial involvement in the conversion of this compound into its sulfoxide (B87167) and sulfone analogs in non-sterilized soil. nih.govechemi.com Future research should focus on isolating and characterizing the specific microorganisms and enzymes responsible for this degradation. This could lead to the development of targeted bioremediation technologies.

Phytoremediation: Investigating the potential of certain plant species to take up, accumulate, and metabolize PCTA from contaminated soil and water. The interaction between plants and symbiotic microorganisms can enhance the efficiency of pollutant degradation. gau.ac.irresearchgate.net

Genetic Engineering and Synthetic Biology: Utilizing genetic engineering and synthetic biology approaches to enhance the degradative capabilities of microorganisms. ijnrd.org This could involve engineering microbes with specific metabolic pathways for the efficient breakdown of PCTA. ijnrd.org

Nano-bioremediation: Exploring the use of nanoparticles to enhance the efficiency of microbial degradation of resistant substances like organochlorines. ijnrd.org

The table below summarizes different bioremediation approaches.

Strategy Description Potential Application for PCTA
In-situ Bioremediation Treating contaminated soil or water directly at the site. gau.ac.irresearchgate.net This can involve stimulating the existing microbial population. nih.govApplication of nutrients or electron acceptors to enhance the natural microbial degradation of PCTA in contaminated soils.
Ex-situ Bioremediation Removing the contaminated material for treatment elsewhere, for example, in bioreactors. gau.ac.irresearchgate.netijnrd.orgUse of bioreactors containing specialized microorganisms to treat excavated soil or pumped groundwater contaminated with PCTA.
Phytoremediation The use of plants to remove, degrade, or contain environmental contaminants.Cultivation of specific plant species on PCTA-contaminated land to extract the compound from the soil.

Policy Implications and Regulatory Science Research

The scientific understanding of this compound's risks should inform the development of sound environmental policies and regulations. Research in regulatory science is needed to bridge the gap between scientific findings and effective policy implementation.

Key areas for policy-relevant research include:

Development of Environmental Quality Standards: Establishing science-based environmental quality standards for PCTA in soil, water, and air to protect human and ecological health.

Evaluation of Regulatory Frameworks: Assessing the effectiveness of existing chemical regulations in managing the risks associated with persistent, bioaccumulative, and toxic (PBT) substances like PCTA. The U.S. Environmental Protection Agency has proposed regulations for other PBT chemicals under the Toxic Substances Control Act (TSCA). govinfo.gov

International Cooperation: Promoting international collaboration on the monitoring and regulation of persistent organic pollutants to address their transboundary movement.

Q & A

Q. What analytical methods are recommended for detecting and quantifying pentachlorothioanisole in environmental matrices?

Gas chromatography (GC) coupled with electron capture detection (ECD) or mass spectrometry (MS) is widely used. For example, GC with a DB-5MS column (30 m × 0.25 mm × 0.25 µm) achieves baseline separation of this compound from co-eluting organochlorine compounds, as demonstrated in pesticide residue analyses of ginseng . MS parameters such as a precursor ion m/z 241.24 and product ion m/z 305.14 (collision energy: 23.38 eV) are optimal for identification . Calibration standards should be prepared in toluene (100 µg/mL) to match matrix polarity .

Q. How should researchers design toxicity studies for this compound?

Follow inclusion criteria for health effects studies, including:

  • Exposure routes : Prioritize oral and inhalation routes due to environmental relevance; dermal exposure studies are secondary .
  • Species selection : Use laboratory mammals (e.g., rodents) for systemic effects assessment, and human observational studies (cohort or case-control) for epidemiological data .
  • Endpoints : Monitor respiratory effects, body weight changes, and mortality .

Q. What are the key challenges in synthesizing high-purity this compound for research?

Synthesis requires strict control of reaction conditions (e.g., chlorination of thioanisole with excess Cl₂ under anhydrous conditions). Purity verification involves GC-MS and nuclear magnetic resonance (NMR) spectroscopy. For novel compounds, provide detailed characterization data (e.g., NMR peaks, HRMS) to confirm structure .

Advanced Research Questions

Q. How can conflicting data on this compound’s environmental persistence be resolved?

Discrepancies often arise from matrix effects (e.g., soil vs. water). Use standardized test systems like OECD Guideline 307 (aerobic soil degradation) with LC-MS/MS quantification. Adjust for organic carbon content and pH, which influence degradation rates. For aquatic studies, include controls for photolytic degradation .

Q. What strategies optimize chromatographic resolution of this compound in complex mixtures?

  • Column selection : Use a 5% phenyl-methyl polysiloxane column (e.g., DB-5MS) for superior separation from pentachloronitrobenzene and hexachlorobenzene .
  • Temperature programming : Initial oven temperature at 60°C (held for 2 min), ramped at 25°C/min to 280°C (held for 10 min) .
  • Carrier gas : Helium at 1.2 mL/min minimizes peak broadening .

Q. How should researchers address contradictions in reported toxicological thresholds for this compound?

Reconcile disparities by:

  • Dose-response reevaluation : Ensure studies use comparable exposure durations (e.g., acute vs. chronic).
  • Species-specific metabolic profiling : Rodent liver microsomal assays can clarify interspecies differences in detoxification pathways .
  • Meta-analysis : Pool data from cohort studies using inverse variance weighting to derive consensus NOAELs (No Observed Adverse Effect Levels) .

Q. What methodologies are suitable for studying this compound’s environmental fate?

  • Fugacity modeling : Predict partitioning into air, water, and soil using physicochemical properties (log Kow: 5.2, vapor pressure: 0.12 Pa) .
  • Field sampling : Deploy passive samplers (e.g., PUF disks) in water bodies, followed by GC-ECD analysis. Note that non-detection in reservoir studies may reflect limits of detection (LOD > 0.1 µg/L) rather than absence .

Methodological Guidance

  • Reproducibility : Document all experimental parameters (e.g., column batch numbers, MS collision energies) to enable replication .
  • Data validation : Use certified reference materials (e.g., Cat.# 32565 for organochlorine pesticides) to confirm accuracy .
  • Ethical compliance : For human studies, adhere to protocols for aggregate data anonymization in population studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pentachlorothioanisole
Reactant of Route 2
Reactant of Route 2
Pentachlorothioanisole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.